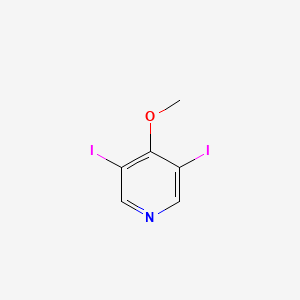

3,5-Diiodo-4-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDULJDJQYKQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676325 | |

| Record name | 3,5-Diiodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849359-56-4 | |

| Record name | 3,5-Diiodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Researchers and Drug Development Professionals

Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a pyridine core substituted with two iodine atoms and a methoxy group, renders it a valuable building block for the construction of more complex molecular architectures. The presence of iodine atoms at the 3 and 5 positions provides reactive handles for various cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel compounds with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of this compound, including its chemical and physical properties, synthesis, safety considerations, and its emerging role in drug discovery and development.

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective and safe utilization in a research setting.

Chemical Identification:

| Identifier | Value |

| CAS Number | 849359-56-4[1] |

| Molecular Formula | C₆H₅I₂NO |

| Molecular Weight | 360.92 g/mol |

| IUPAC Name | This compound |

Physical Properties:

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, some properties can be inferred from supplier information and data for structurally related compounds. It is typically supplied as a solid. For precise applications, experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached from several precursors, with the choice of starting material influencing the overall synthetic strategy. A plausible and efficient method involves the direct iodination of a suitable pyridine precursor. Drawing from established methodologies for the synthesis of related iodinated pyridines, a robust protocol can be designed.

A promising route starts from the readily available 4-hydroxypyridine. This method, adapted from the synthesis of 3,5-diiodo-4-hydroxypyridine, involves a two-step process: di-iodination followed by methylation.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound from 4-hydroxypyridine.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine

This protocol is adapted from a patented method for the synthesis of 3,5-diiodo-4-hydroxypyridine.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Charge the flask with 4-hydroxypyridine and a suitable solvent, such as water.

-

Iodinating Agent Preparation: In a separate vessel, prepare the iodinating reagent. A mixture of sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (NaOCl) in an aqueous solution can be used to generate iodine in situ.

-

Reaction Execution: Slowly add the iodinating agent to the solution of 4-hydroxypyridine with vigorous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to yield 3,5-diiodo-4-hydroxypyridine.

Part 2: Methylation of 3,5-Diiodo-4-hydroxypyridine

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 3,5-diiodo-4-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension to deprotonate the hydroxyl group.

-

Methylating Agent Addition: Slowly add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two key signals:

-

A singlet for the two equivalent aromatic protons at the C2 and C6 positions of the pyridine ring. The chemical shift would be downfield due to the deshielding effect of the electronegative nitrogen atom and iodine atoms.

-

A singlet for the three protons of the methoxy group, typically appearing in the range of 3.5-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the different carbon atoms in the molecule:

-

Signals for the two equivalent iodinated carbons (C3 and C5).

-

A signal for the carbon bearing the methoxy group (C4).

-

Signals for the two equivalent carbons adjacent to the nitrogen atom (C2 and C6).

-

A signal for the methoxy carbon.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring and the methoxy group.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching of the methoxy group.

-

C-I stretching vibrations, typically found in the fingerprint region.

-

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 360.92 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two iodine atoms.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) is not widely available, information from related iodo- and methoxypyridine compounds can provide guidance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry. The di-iodo substitution pattern is particularly useful for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

While specific applications of this compound are still emerging, its utility can be inferred from the applications of structurally similar compounds. For instance, various iodinated and methoxylated pyridine derivatives have been investigated for a range of biological activities, including as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] The pyridine core is a common motif in many approved drugs, and the introduction of iodo and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Therapeutic Areas for Derivatives of this compound:

-

Oncology: As building blocks for the synthesis of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: For the development of novel antibacterial or antiviral compounds.

-

Neuroscience: In the synthesis of ligands for receptors and ion channels in the central nervous system.

Workflow for Utilizing this compound in a Drug Discovery Program:

Caption: A generalized workflow illustrating the use of this compound in a drug discovery pipeline.

Conclusion

This compound is a chemical entity with considerable potential as a versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure, featuring reactive iodine atoms, provides a platform for the generation of diverse compound libraries for drug discovery programs. While further characterization of its physical and spectral properties is warranted, the synthetic routes to this compound are accessible. As research into novel therapeutics continues to expand, the utility of specialized intermediates like this compound is expected to grow, making it a valuable tool for scientists and researchers in the pharmaceutical and chemical industries.

References

3,5-Diiodo-4-methoxypyridine molecular weight and formula

An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Advanced Research

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, imparted by the two iodine atoms flanking a methoxy group on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of iodine atoms allows for a variety of subsequent cross-coupling reactions, while the methoxypyridine core is a common scaffold in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅I₂NO | [1] |

| Molecular Weight | 360.92 g/mol | [1] |

| CAS Number | 849359-56-4 | [1][2] |

| MDL Number | MFCD09997892 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the electrophilic iodination of 4-methoxypyridine. The electron-donating methoxy group activates the pyridine ring, directing the substitution to the ortho positions (C3 and C5). A robust and regioselective method is detailed below.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol

Materials:

-

4-Methoxypyridine

-

Sodium Iodide (NaI)

-

Sodium Chlorite (NaClO₂)

-

Sodium Hypochlorite (NaClO)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.0 eq) in a suitable solvent such as THF. Cool the flask to 0°C using an ice bath.

-

Iodination: In a separate flask, prepare a mixture of sodium iodide (2.2 eq). Slowly add a mixture of sodium chlorite and sodium hypochlorite to the reaction flask containing the 4-methoxypyridine solution. This in-situ generation of iodine is a safer and more controlled method of iodination.[3]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

In-situ Iodine Generation: The use of sodium iodide with an oxidizing mixture (sodium chlorite and sodium hypochlorite) provides a slow and controlled release of iodine for the reaction.[3] This method is often preferred over the direct use of iodine, which can sublime and is more hazardous to handle.[3]

-

Solvent Choice: THF is a common choice for such reactions as it is relatively inert and can dissolve both the organic substrate and the reagents to a reasonable extent.

-

Aqueous Work-up: The sodium thiosulfate quench is crucial for removing unreacted iodine, which can complicate purification. The sodium bicarbonate wash neutralizes any acidic byproducts.

Applications in Research and Drug Development

Halogenated pyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The di-iodo substitution pattern of this compound opens up numerous possibilities for further functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), has been shown to exhibit anti-tumor properties by disrupting microtubule assembly, leading to apoptosis.[4] This suggests that molecules derived from a 3,5-diiodo-4-alkoxy-substituted aromatic core may be promising candidates for cancer therapy. The structural similarity of this compound to the core of DIME makes it an attractive starting material for the synthesis of novel therapeutic agents.

Furthermore, iodinated pyridines have been used as key intermediates in the synthesis of HIV protease inhibitors and potential photoluminescent compounds.[3]

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists. Its well-defined molecular structure and the reactivity of its iodine substituents provide a gateway to a wide array of complex molecules with potential applications in medicine and materials science. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further exploration of its utility in various research endeavors.

References

- 1. This compound | 849359-56-4 [chemicalbook.com]

- 2. This compound | 849359-56-4 [m.chemicalbook.com]

- 3. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 4. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diiodo-4-methoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in modern medicinal chemistry and materials science, serving as versatile scaffolds for the development of a wide array of functional molecules.[1][2] Their unique electronic properties and the ability to undergo a variety of chemical transformations make them privileged structures in drug design.[3] Among these, 3,5-Diiodo-4-methoxypyridine is a particularly valuable, yet under-documented, building block. The presence of two iodine atoms at the 3 and 5 positions offers dual points for functionalization through various cross-coupling reactions, while the methoxy group at the 4-position modulates the electronic character of the pyridine ring. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, detailed synthetic considerations, its potential reactivity in key cross-coupling reactions, and its prospective applications in drug discovery and materials science.

Physicochemical Properties

| Property | Value | Source/Justification |

| CAS Number | 849359-56-4 | [4][5][6] |

| Molecular Formula | C₆H₅I₂NO | Calculated |

| Molecular Weight | 360.92 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | By analogy to other diiodinated aromatic compounds. |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water. | Based on the nonpolar nature of the diiodo-substituted pyridine core. |

Synthesis of this compound

A definitive, optimized protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be extrapolated from the established synthesis of 3-iodo-4-methoxypyridine.[1] The proposed method involves the directed ortho-metalation of 4-methoxypyridine, followed by iodination. To achieve di-iodination at the 3 and 5 positions, a stoichiometric excess of the iodinating agent and a stronger base or longer reaction times might be necessary.

Proposed Synthetic Protocol:

Reaction Scheme:

A potential synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Introduction of Reagents: The flask is charged with a solution of 4-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of n-butyllithium and tetramethylethylenediamine (TMEDA), is added dropwise to effect deprotonation at the positions ortho to the methoxy group. An excess of the base will be required to achieve deprotonation at both the 3 and 5 positions.

-

Iodination: A solution of iodine (I₂) in anhydrous THF (in stoichiometric excess) is added dropwise to the reaction mixture at -78 °C.

-

Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions to prevent quenching of the base by water.

-

Low Temperature: The deprotonation and iodination steps are carried out at low temperatures (-78 °C) to control the reactivity of the organolithium intermediates and prevent side reactions.

-

Excess Iodinating Agent: A stoichiometric excess of iodine is crucial to ensure the iodination occurs at both the 3 and 5 positions of the pyridine ring.

-

Sodium Thiosulfate Quench: This step is essential to neutralize any unreacted iodine, which can interfere with the purification process.

Reactivity and Potential Applications in Cross-Coupling Reactions

The two iodine substituents in this compound make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[7] The differential reactivity of the two C-I bonds due to the electronic influence of the pyridine nitrogen and the methoxy group could potentially allow for site-selective functionalization.[3][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound is expected to readily participate in Suzuki-Miyaura couplings with a variety of aryl- and vinylboronic acids or esters.

Generalized Reaction Scheme:

General scheme for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkynyl moieties onto the pyridine core, which are valuable functionalities in medicinal chemistry and materials science.

Generalized Reaction Scheme:

General scheme for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. This reaction would facilitate the introduction of a wide range of primary and secondary amines at the 3 and/or 5 positions of the pyridine ring, providing access to a diverse array of novel amine-substituted pyridines.

Generalized Reaction Scheme:

General scheme for the Buchwald-Hartwig amination of this compound.

Spectral Data (Predicted)

While experimental spectral data for this compound is not available, the following are predicted key features based on its structure and the analysis of similar compounds.

-

¹H NMR: Two singlets would be expected in the aromatic region, corresponding to the protons at the 2 and 6 positions of the pyridine ring. A singlet would also be present for the methoxy group protons, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: Six distinct signals would be expected. The carbons bearing the iodine atoms (C3 and C5) would be significantly shifted upfield due to the heavy atom effect. The signals for C2, C6, and C4 would appear in the typical aromatic region for pyridines, and a signal for the methoxy carbon would be observed around 55-60 ppm.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-I stretching vibrations would appear at lower frequencies.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 360.92. The isotopic pattern would be characteristic of a molecule containing two iodine atoms.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its di-iodinated structure provides two reactive handles for the introduction of diverse functionalities through well-established cross-coupling methodologies. While a comprehensive set of experimental data for this compound is currently lacking in the public domain, this guide provides a solid foundation based on extrapolated data and established chemical principles. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the development of novel and functional molecules.

References

- 1. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8 | Benchchem [benchchem.com]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 849359-56-4 [chemicalbook.com]

- 5. This compound | 849359-56-4 [m.chemicalbook.com]

- 6. 849359-56-4|this compound|BLD Pharm [bldpharm.com]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Diiodo-4-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Diiodo-4-methoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides robust, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively work with this compound. We will delve into the molecular factors influencing its solubility, present a detailed workflow for solubility assessment, and discuss the interpretation of the resulting data.

Introduction to this compound and its Significance

This compound is a substituted pyridine derivative with a molecular formula of C₆H₅I₂NO.[1] Its structure, featuring a pyridine ring, a methoxy group, and two iodine atoms, imparts unique electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.[2] In the realm of drug development, halogenated pyridines are crucial intermediates for creating novel therapeutic agents. The solubility of such intermediates is a critical parameter, influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective utilization in synthetic and medicinal chemistry.[3]

Predicted Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound suggests a moderate to low polarity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, contributing to its polarity and allowing for potential hydrogen bonding with protic solvents.[5]

-

Methoxy Group: The ether linkage in the methoxy group can act as a hydrogen bond acceptor.

-

Iodine Atoms: The two bulky iodine atoms are highly polarizable but contribute significantly to the molecular weight and overall nonpolar character of the molecule. Halogenated organic compounds generally exhibit low solubility in water but are more soluble in organic solvents.[6][7]

Based on these features, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of common organic solvents of intermediate to low polarity.[8] Solvents such as dichloromethane, chloroform, and tetrahydrofuran are likely to be effective at dissolving this compound.[1]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of public-domain quantitative data, an empirical determination of solubility is essential. The following protocol outlines a reliable gravimetric method for this purpose.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, Ethanol, Hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvents)

-

Pre-weighed collection vials

Step-by-Step Gravimetric Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Vigorous shaking or stirring will facilitate this process.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved using a rotary evaporator, a gentle stream of nitrogen, or by placing the vial in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully removed, place the vial in a desiccator to cool and then re-weigh it.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The results are typically expressed in mg/mL or g/L.

-

Visualizing the Experimental Workflow

Caption: Gravimetric solubility determination workflow.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a tabular format.

| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Dichloromethane | 3.1 | [Experimental Value] | Clear solution |

| Chloroform | 4.1 | [Experimental Value] | Clear solution |

| Tetrahydrofuran | 4.0 | [Experimental Value] | Clear solution |

| Ethyl Acetate | 4.4 | [Experimental Value] | Clear solution |

| Acetone | 5.1 | [Experimental Value] | Clear solution |

| Methanol | 5.1 | [Experimental Value] | Possible lower solubility |

| Ethanol | 4.3 | [Experimental Value] | Possible lower solubility |

| Hexane | 0.1 | [Experimental Value] | Expected to be low |

The interpretation of this data will provide valuable insights into the optimal solvents for various applications, from chemical synthesis to purification and formulation.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. The interplay of solute and solvent characteristics dictates the extent of dissolution.

Caption: Factors influencing the solubility of this compound.

A key consideration is the energy required to overcome the solute-solute and solvent-solvent interactions versus the energy released upon the formation of solute-solvent interactions. For this compound, which is a solid at room temperature, the lattice energy of the crystal must be overcome for dissolution to occur. Solvents that can form strong intermolecular forces with the solute molecules will be more effective.

Conclusion

References

- 1. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 2. 849359-56-4|this compound|BLD Pharm [bldpharm.com]

- 3. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. echemi.com [echemi.com]

- 8. quora.com [quora.com]

A Comprehensive Spectroscopic Guide to 3,5-Diiodo-4-methoxypyridine

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough structural characterization is paramount to confirm its identity and purity. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and data from analogous substituted pyridine compounds, offering a robust framework for researchers working with this molecule.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. This compound consists of a pyridine ring substituted with two iodine atoms at positions 3 and 5, and a methoxy group at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a simplified spectrum is expected.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 2H | H-2, H-6 | The two protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be downfield due to the deshielding effect of the electronegative nitrogen atom and iodine atoms. The signal will appear as a singlet as there are no adjacent protons to couple with. |

| ~4.0 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~160 | C-4 | The carbon atom attached to the oxygen of the methoxy group is expected to be significantly deshielded and appear at a low field. |

| ~150 | C-2, C-6 | The two equivalent carbon atoms adjacent to the nitrogen are deshielded and will appear downfield. |

| ~90 | C-3, C-5 | The carbon atoms bonded to the iodine atoms are expected to be shielded due to the heavy atom effect of iodine, resulting in an upfield chemical shift. |

| ~60 | -OCH₃ | The carbon of the methoxy group will have a characteristic chemical shift in this region. |

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR data for a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-N, C-H, and C-I bonds, as well as aromatic C=C and C=N stretching vibrations.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1250-1200 | Strong | Aryl-O-C asymmetric stretch |

| 1050-1000 | Medium | Aryl-O-C symmetric stretch |

| Below 600 | Medium | C-I stretch |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.

| m/z (Predicted) | Ion | Rationale |

| 361 | [M]⁺ | Molecular ion peak. The presence of two iodine atoms will result in a characteristic isotopic pattern. |

| 346 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 234 | [M - I]⁺ | Loss of an iodine atom. |

| 107 | [M - 2I]⁺ | Loss of both iodine atoms. |

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, provides a comprehensive technical overview for the characterization of this compound. The predicted NMR, IR, and MS spectra offer researchers and drug development professionals a reliable reference for confirming the synthesis and purity of this compound, thereby ensuring the integrity of their subsequent research and development activities.

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Diiodo-4-methoxypyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For researchers and professionals in drug development, a profound understanding of spectral data is paramount for confirming molecular identity, purity, and structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-diiodo-4-methoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We will dissect the anticipated spectral features, offering a field-proven perspective on the causal relationships between the molecular structure and the resulting NMR signals. This document serves as a technical resource, grounded in authoritative principles of NMR spectroscopy, to empower researchers in their interpretation of complex spectral data.

Introduction: The Significance of this compound and NMR Characterization

This compound is a highly functionalized heterocyclic compound. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of iodo-substituents provides reactive handles for further synthetic transformations, such as cross-coupling reactions. The methoxy group, in turn, modulates the electronic properties and potential biological activity of the molecule.

Given this structural complexity, unambiguous characterization is critical. NMR spectroscopy provides a non-destructive method to gain a detailed atomic-level map of the molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, we can confirm the precise arrangement of atoms and the electronic environment of each nucleus. This guide will walk through the predicted spectra of this compound, explaining the rationale behind the expected chemical shifts and signal patterns based on established substituent effects on the pyridine ring.

Below is a diagram illustrating the structure of this compound, which will be the focus of our spectral analysis.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals: one for the aromatic protons on the pyridine ring and one for the protons of the methoxy group.

Aromatic Protons (H-2 and H-6)

The protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. The nitrogen atom in the pyridine ring is highly electronegative, leading to a significant deshielding effect on the adjacent α-protons (H-2 and H-6). In unsubstituted pyridine, these protons resonate at approximately 8.60 ppm.[1] The introduction of the electron-donating methoxy group at the 4-position and the electron-withdrawing iodine atoms at the 3- and 5-positions will modulate this chemical shift. The methoxy group will exert a shielding effect, while the inductive effect of the iodine atoms will be deshielding. The net effect is a downfield chemical shift, predicted to be in the range of 8.0 - 8.5 ppm . These protons will appear as a singlet because there are no adjacent protons to cause spin-spin coupling.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and will give rise to a single, sharp signal. The chemical shift of methoxy groups attached to aromatic rings typically falls between 3.7 and 4.0 ppm.[2] Given the electronic environment of the substituted pyridine ring, a chemical shift in the region of 3.8 - 4.2 ppm is expected. This signal will also be a singlet as there are no neighboring protons.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.0 - 8.5 | Singlet (s) | 2H |

| -OCH₃ | 3.8 - 4.2 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to symmetry, we expect to see four distinct signals.

C-2 and C-6 Carbons

These carbons are directly bonded to the electronegative nitrogen atom, which results in a significant downfield shift. In pyridine, the C-2/C-6 carbons appear at approximately 150 ppm.[3] The substituents will influence this, but a chemical shift in the range of 145 - 155 ppm is a reasonable prediction.

C-4 Carbon

This carbon is attached to the electron-donating methoxy group, which typically causes an upfield shift. However, it is also part of the electron-deficient pyridine ring. The chemical shift for C-4 in pyridine is around 136 ppm.[3] The strong shielding effect of the methoxy group is expected to shift this signal significantly upfield, likely into the 155 - 165 ppm range, as the direct attachment to oxygen is a dominant effect.

C-3 and C-5 Carbons

These carbons are bonded to iodine atoms. Halogens, particularly heavier ones like iodine, have a pronounced "heavy atom effect," which induces a significant upfield (shielding) shift on the carbon to which they are attached. This is a counterintuitive effect when considering only electronegativity. For instance, the chemical shift of C-3/C-5 in pyridine is about 124 ppm.[3] Due to the heavy atom effect of iodine, we predict a substantial upfield shift for these carbons, placing their resonance in the range of 90 - 100 ppm .

Methoxy Carbon (-OCH₃)

The carbon of the methoxy group typically resonates in the range of 55-60 ppm in aromatic ethers.[4] A chemical shift of approximately 55 - 60 ppm is therefore predicted for this carbon.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 145 - 155 |

| C-4 | 155 - 165 |

| C-3, C-5 | 90 - 100 |

| -OCH₃ | 55 - 60 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is recommended for researchers.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[5] The choice of solvent can slightly alter the chemical shifts.

-

Concentration: For a standard ¹H NMR spectrum, dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[6] For ¹³C NMR, a more concentrated sample may be beneficial to reduce acquisition time.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade the spectral quality.

-

Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm). If not present, a small amount can be added, or the residual solvent peak can be used as a secondary reference.[7]

The following diagram outlines the key steps in the NMR sample preparation workflow.

Caption: Workflow for NMR sample preparation and analysis.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C and matched to the impedance of the instrument.

-

Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity should be optimized through shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 90° pulse angle can be used. A 30° pulse allows for a shorter relaxation delay.[3]

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for most organic molecules.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.[8]

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[3]

-

Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of about 200-250 ppm is standard for ¹³C NMR.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Conclusion: A Framework for Spectral Interpretation

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and the well-documented effects of substituents on the pyridine ring, we have established a solid framework for interpreting the spectral data of this molecule. The provided experimental protocols offer a robust methodology for acquiring high-quality spectra. For researchers in drug discovery and chemical synthesis, this detailed spectral guide serves as a valuable reference, enabling confident structural verification and paving the way for further investigation and application of this and similar halogenated pyridine compounds.

References

An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Advanced Research & Development

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel agents with tailored properties. Among these scaffolds, substituted pyridines are of exceptional importance due to their prevalence in pharmaceuticals and their capacity for diverse chemical modifications. This guide focuses on 3,5-Diiodo-4-methoxypyridine , a highly functionalized building block whose utility is rooted in the precise placement of its substituents. The methoxy group acts as an electronic modulator and a potential hydrogen bond acceptor, while the two iodine atoms serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. This document provides a comprehensive overview of the commercial availability, characterization, synthesis, and strategic applications of this valuable intermediate for researchers, chemists, and drug development professionals.

Physicochemical Properties & Characterization

Accurate identification and confirmation of starting materials are the foundation of any successful synthetic campaign. The key identifiers and expected analytical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 849359-56-4 | [1] |

| Molecular Formula | C₆H₅I₂NO | [1] |

| Molecular Weight | 360.92 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| SMILES | COC1=C(I)C=NC=C1I | - |

| InChI Key | Not readily available | - |

1.1. Analytical Characterization (Predicted)

While many suppliers provide this reagent on an "as-is" basis without extensive analytical data, a scientist can anticipate the spectral features based on its structure. The following are predicted spectral data points for quality control and reaction monitoring.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and highly characteristic. The two equivalent protons at the C2 and C6 positions of the pyridine ring are anticipated to appear as a sharp singlet significantly downfield due to the deshielding effect of the adjacent electronegative nitrogen and iodine atoms.

-

δ ~8.35 ppm (s, 2H, H-2/H-6)

-

δ ~4.00 ppm (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would confirm the substitution pattern.

-

δ ~165 ppm (C-4, attached to OMe)

-

δ ~155 ppm (C-2/C-6)

-

δ ~85 ppm (C-3/C-5, attached to Iodine)

-

δ ~57 ppm (-OCH₃)

-

-

Mass Spectrometry (EI/ESI): Mass spectral analysis should show a clear molecular ion peak.

-

[M]+: m/z = 360.9 (calculated)

-

[M+H]⁺: m/z = 361.9 (calculated)

-

Commercial Availability and Procurement

This compound is available from several fine chemical suppliers, typically on a research scale. Procurement for larger-scale campaigns may require custom synthesis inquiries. When sourcing this material, it is crucial to verify purity specifications, as residual starting materials or regioisomers can complicate subsequent reactions.

| Supplier | Typical Purity | Example Catalog No. |

| BLD Pharm | ≥95% | BD109919 |

| Aladdin | ≥95% | D1062268 |

| ChemicalBook | Varies | 849359-56-4 |

Note: Pricing and lead times are subject to change and should be confirmed directly with the vendors. As a specialized reagent, stock levels may be limited.

Synthesis and Purification Protocol

While commercially available, laboratory-scale synthesis may be necessary for custom applications or when commercial sources are unavailable. A robust synthesis of this compound can be adapted from established methods for the mono-iodination of methoxypyridines through directed ortho-metalation. The key to achieving di-substitution is the use of a sufficient excess of a potent hindered base and the iodinating agent.

The proposed method below leverages a mixed lithium-zinc base (LiTMP-Zn(TMP)₂), which has been shown to be highly effective for the di-deprotonation of activated pyridines. Increasing the equivalents of the base from ~1.5 (for mono-substitution) to >2.0 promotes the second deprotonation event prior to quenching with iodine.[2]

3.1. Proposed Laboratory Synthesis Protocol

Reaction: Directed Di-iodination of 4-Methoxypyridine

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

4-Methoxypyridine (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine (TMP) (3.0 eq)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes) (3.0 eq)

-

ZnCl₂·TMEDA complex (1.0 eq)

-

Iodine (I₂) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Base Preparation: To a stirred solution of 2,2,6,6-tetramethylpiperidine (3.0 eq) in anhydrous THF at 0°C (ice bath), add n-BuLi (3.0 eq) dropwise. Stir the resulting solution for 15 minutes at 0°C.

-

Mixed-Base Formation: To the freshly prepared LiTMP solution, add the ZnCl₂·TMEDA complex (1.0 eq) portion-wise, ensuring the temperature remains at 0°C. Stir for an additional 20 minutes.

-

Di-deprotonation: Add 4-methoxypyridine (1.0 eq) dropwise to the mixed-base solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. This extended time and stoichiometry are crucial for driving the di-deprotonation.

-

Di-iodination: In a separate flask, dissolve iodine (3.0 eq) in anhydrous THF. Cool the reaction mixture back to 0°C and add the iodine solution dropwise. Allow the reaction to stir overnight, gradually warming to room temperature.

-

Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark color of excess iodine has dissipated. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Applications in Drug Discovery and Research

The synthetic value of this compound lies in its capacity to serve as a scaffold for building molecular complexity. The two iodine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

Key Strategic Advantages:

-

Divergent Synthesis: The two identical reactive sites allow for the facile synthesis of C2-symmetric molecules by reacting both sites simultaneously.

-

Sequential Functionalization: Under carefully controlled reaction conditions (e.g., using temperature, catalyst, or boronic ester stoichiometry), it is possible to functionalize one iodo group selectively, leaving the second available for a subsequent, different transformation. This allows for the rapid construction of complex, unsymmetrical molecules.

-

Scaffold Rigidity: The pyridine core provides a well-defined and rigid scaffold, which is often desirable in drug design to minimize entropic penalties upon binding to a biological target.

-

Precedent in Medicinal Chemistry: The closely related 3,5-diiodo-4-hydroxypyridine is a documented intermediate in the synthesis of novel HIV protease inhibitors, highlighting the relevance of this substitution pattern for creating bioactive molecules.[3]

Caption: Use of the scaffold in sequential Suzuki cross-coupling reactions.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

-

Safety: While specific toxicity data is not widely available, iodo-aromatic compounds should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Avoid generating dust.

Conclusion

This compound is a valuable and highly versatile building block for chemical synthesis. Its commercial availability, coupled with a robust and adaptable synthesis protocol, makes it an accessible tool for researchers. The presence of two iodine atoms on the pyridine ring provides a powerful platform for generating diverse molecular libraries through well-established cross-coupling methodologies, positioning it as a key intermediate in the pursuit of novel therapeutics and functional materials.

References

Safety and handling of 3,5-Diiodo-4-methoxypyridine

An In-depth Technical Guide to the Safety and Handling of 3,5-Diiodo-4-methoxypyridine

Abstract

This compound (CAS No. 849359-56-4) is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] The presence of two iodine atoms on the pyridine ring offers reactive sites for various cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures.[2] However, the combination of a pyridine core and organo-iodine functionalities necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses related to this compound, synthesized from available data on analogous structures and established chemical safety principles. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or process setting.

Hazard Identification and Risk Assessment

Structural Basis for Hazard Assessment

-

Pyridine Core: Pyridine and its derivatives are known to be absorbed through oral, dermal, and inhalation routes. Acute exposure can affect the central nervous system, with symptoms including headaches and dizziness.[3] Pyridine is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.

-

Organo-iodine Moieties: Aromatic iodides can act as irritants. A key consideration is their potential to undergo de-iodination or decomposition, particularly when exposed to heat, light, or certain chemical conditions, which could release iodine-containing vapors. While no specific data exists for this compound, similar halogenated aromatics warrant careful handling to avoid inhalation of dust or vapors.

Predicted GHS Classification

Based on analogous compounds such as 3-Iodo-4-methoxypyridine, a provisional hazard classification is proposed.[4] This should be considered a minimum precaution until specific toxicological data becomes available.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow outlines the essential steps to ensure safety.

References

- 1. 849359-56-4|this compound|BLD Pharm [bldpharm.com]

- 2. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3-Iodo-4-methoxypyridine AldrichCPR 89640-55-1 [sigmaaldrich.com]

The Untapped Therapeutic Potential of 3,5-Diiodo-4-methoxypyridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] This technical guide delves into the largely unexplored potential of a specific subclass: 3,5-Diiodo-4-methoxypyridine derivatives. By examining the established bioactivities of structurally related iodinated and methoxylated pyridines, we extrapolate the promising therapeutic avenues for this novel chemical space. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientific rationale for investigation, detailed experimental protocols for evaluation, and a forward-looking perspective on their potential applications in oncology, virology, and beyond.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery due to its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets.[3] The introduction of specific substituents can dramatically modulate the pharmacological profile of the pyridine core. Halogenation, particularly with iodine, is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and introduce new interaction points with target proteins. The methoxy group, on the other hand, can influence solubility and act as a hydrogen bond acceptor. The combination of two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position of the pyridine ring presents a unique and largely unexplored chemical entity with significant therapeutic potential.

This guide will explore the potential biological activities of this compound derivatives, drawing parallels from existing literature on related compounds. We will focus on three key areas of high unmet medical need: oncology, virology, and enzyme inhibition. For each area, we will present the scientific basis for potential activity, detailed protocols for in vitro evaluation, and the expected data outputs.

Potential Biological Activity: An Evidence-Based Extrapolation

While direct experimental data on this compound derivatives is scarce, a review of the literature on analogous compounds provides a strong foundation for predicting their biological activities.

Anticancer Activity

Pyridine derivatives are a rich source of anticancer agents, with mechanisms of action that include the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][6]

-

Kinase Inhibition: Many pyridine-based compounds are potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[7][8][9] The di-iodo substitution pattern could enhance binding to the ATP-binding pocket of various kinases, a strategy that has proven effective for other halogenated inhibitors.

-

Tubulin Polymerization Inhibition: Several diarylpyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The rigid pyridine core helps to orient the aryl groups in a conformation suitable for binding to the colchicine site on β-tubulin.

-

Induction of Apoptosis: Pyridine derivatives can trigger programmed cell death in cancer cells through the upregulation of pro-apoptotic proteins like p53 and JNK.[10]

Antiviral Activity

The pyridine scaffold is also present in a number of antiviral agents.[4][5] The potential antiviral mechanisms of this compound derivatives could involve:

-

Inhibition of Viral Enzymes: Key viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases, and integrases are attractive targets for antiviral drug development. The unique electronic and steric properties of the di-iodinated methoxypyridine core could facilitate binding to the active sites of these enzymes.

-

Interference with Viral Entry or Replication: Some pyridine derivatives have been shown to block viral entry into host cells or interfere with the viral replication machinery.[5]

Enzyme Inhibition

Beyond kinases, the this compound scaffold holds promise for inhibiting other classes of enzymes relevant to human diseases. For instance, derivatives of pyridine have been explored as inhibitors of phosphodiesterases and monoamine oxidases. The strong electron-withdrawing nature of the iodine atoms can influence the acidity of neighboring protons and the overall electronic distribution of the ring, potentially leading to potent and selective enzyme inhibition.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is a critical first step in exploring the biological potential of its derivatives. A plausible synthetic route can be adapted from established methods for the iodination of pyridines. A related compound, 3,5-diiodo-4-hydroxypyridine, can be synthesized from 4-hydroxypyridine using sodium iodide in the presence of sodium chlorite and sodium hypochlorite.[11] The hydroxyl group can then be methylated to yield the desired this compound.

Alternatively, a direct synthesis of 3-iodo-4-methoxypyridine has been reported starting from 4-methoxypyridine using n-butyllithium, 2,2,6,6-tetramethylpiperidine, and a zinc chloride complex, followed by the addition of iodine.[12] Further iodination at the 5-position could then be explored.

Caption: Synthetic pathways to the this compound core scaffold.

Experimental Protocols for Biological Evaluation

A systematic in vitro evaluation is essential to determine the biological activity of novel this compound derivatives. The following section provides detailed, step-by-step protocols for initial screening in the areas of anticancer and antiviral activity.

In Vitro Anticancer Activity Screening

A tiered approach is recommended, starting with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic assays for active compounds.

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[13]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound Derivatives against Cancer Cell Lines

| Compound ID | R Group | MCF-7 (µM) | A549 (µM) | HCT116 (µM) |

| DMP-1 | H | 5.2 | 8.1 | 6.5 |

| DMP-2 | 4-fluorophenyl | 1.8 | 2.5 | 2.1 |

| DMP-3 | 3,4-dimethoxyphenyl | 0.9 | 1.3 | 1.0 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[2]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vitro Antiviral Activity Screening

The initial evaluation of antiviral activity typically involves plaque reduction assays or cytopathic effect (CPE) inhibition assays.[14][15][16]

This assay measures the reduction in the formation of viral plaques in the presence of the test compound.[14]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

-

Virus-Compound Incubation: Serially dilute the test compounds and mix with a known concentration of the virus. Incubate for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

-

Incubation: Incubate for 2-3 days until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 (50% effective concentration).

This assay is suitable for high-throughput screening and measures the ability of a compound to protect cells from virus-induced death.[16][17]

Protocol:

-

Cell Seeding: Seed host cells in 96-well plates.

-

Infection and Treatment: Infect the cells with the virus and simultaneously add serial dilutions of the test compounds.

-

Incubation: Incubate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).

-

Cell Viability Measurement: Assess cell viability using a colorimetric method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.

Table 2: Hypothetical Antiviral Activity of this compound Derivatives

| Compound ID | R Group | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| DMP-4 | H | Influenza A | 12.5 | >100 | >8 |

| DMP-5 | 4-chlorophenyl | Influenza A | 4.2 | >100 | >23.8 |

| DMP-6 | 3-pyridyl | Influenza A | 7.8 | >100 | >12.8 |

| Oseltamivir | (Positive Control) | Influenza A | 0.5 | >100 | >200 |

CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess compound toxicity. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window.

Mechanistic Studies and Future Directions

For compounds demonstrating significant biological activity in the initial screens, further mechanistic studies are warranted.

-

For Anticancer Leads:

-

Kinase Profiling: Screen active compounds against a panel of cancer-related kinases to identify potential targets.

-